Spiro[bicyclo [2.2.1]heptane-7,1'-cyclopropane]-2,3-dicarboxylic Acid Anhydride
Description
Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2,3-dicarboxylic Acid Anhydride is a structurally complex molecule featuring a spirocyclic system that bridges a bicyclo[2.2.1]heptane (norbornane) framework with a cyclopropane ring. Notably, its scaffold is absent from large bioactive compound databases like ChEMBL, underscoring its rarity .
Properties
IUPAC Name |
spiro[4-oxatricyclo[5.2.1.02,6]decane-10,1'-cyclopropane]-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-9-7-5-1-2-6(11(5)3-4-11)8(7)10(13)14-9/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWIIGXUELDWEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1C24CC4)C(=O)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2,3-dicarboxylic acid anhydride is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2,3-dicarboxylic acid anhydride can be represented as follows:
- Molecular Formula : C9H10O3
- Molecular Weight : 166.17 g/mol
- CAS Number : 70705-73-6
This compound features a bicyclic structure that contributes to its reactivity and biological interactions.
Antitumor Activity
Research has indicated that spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2,3-dicarboxylic acid anhydride exhibits significant antitumor properties. In vitro studies have shown its effectiveness against various cancer cell lines:
These findings suggest that the compound may induce apoptosis in cancer cells through the modulation of key signaling pathways.
The mechanisms underlying the antitumor effects of spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2,3-dicarboxylic acid anhydride involve:
- Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression, particularly at the G1 phase.
- Induction of Apoptosis : Studies indicate that it activates caspase pathways leading to programmed cell death in tumor cells.
- Antioxidant Activity : The compound exhibits antioxidant properties that may protect normal cells from oxidative stress induced by chemotherapeutic agents.
Case Studies
Several case studies have explored the biological activity of this compound in different contexts:
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Study on Anticancer Effects : A recent study demonstrated that treatment with spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2,3-dicarboxylic acid anhydride resulted in a significant reduction in tumor size in xenograft models of breast cancer.
- Methodology : Tumor-bearing mice were treated with varying doses of the compound over four weeks.
- Results : A dose-dependent reduction in tumor volume was observed, alongside increased apoptosis markers in tumor tissues.
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Neuroprotective Effects : Another investigation assessed the neuroprotective potential of this compound against neurodegenerative diseases.
- Findings : It was found to reduce neuronal cell death in models of oxidative stress, suggesting potential therapeutic applications for conditions like Alzheimer's disease.
Comparison with Similar Compounds
Structural and Crystallographic Differences
- Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2,3-dicarboxylic Acid Anhydride vs. 5-Tetradecyloxymethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Anhydride The latter, reported by Kelly et al. (2012), replaces the cyclopropane with a 7-oxabicyclo system and includes a long-chain tetradecyloxymethyl substituent. Its monoclinic crystal system (space group $P2_1/n$) has lattice parameters $a = 6.8541(5)$ Å, $b = 35.206(4)$ Å, $c = 9.2992(7)$ Å, and $\beta = 99.060(7)^\circ$, distinct from the unsubstituted spiro anhydride, which lacks such bulky groups .
- Comparison with Bicyclo[2.2.1]heptane-2,3-dicarboxylic Anhydride Derivatives Derivatives like the cis- and trans-1:2-dicarboxy-methoxy cyclopropane spiro compounds exhibit melting points ranging from 91°C to 185°C, depending on substituent orientation .
Spectroscopic and Topological Features
- NMR Data : The 5-Tetradecyloxymethyl derivative shows distinct $^1$H NMR signals (e.g., δ 5.00 ppm for methine protons), differing from the target compound’s expected spectrum due to substituent effects .
- Topological Complexity: Retrosynthetic analysis using indices like $NS$ and $NT$ indicates that spiro systems (e.g., spiro[3.3]heptane) are more synthetically challenging than non-spiro bicyclo frameworks, requiring strategic bond disconnections .
Data Tables
Table 1: Structural and Physical Properties Comparison
Q & A
Q. What are the common synthetic routes for synthesizing spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2,3-dicarboxylic acid anhydride, and how do reaction conditions influence yield?
The compound is typically synthesized via [4+2] cycloaddition reactions or through anhydride formation from its dicarboxylic acid precursor. For example, bicyclo[2.2.1]heptene derivatives react with dichloroketene under controlled conditions to form spirocyclic intermediates, which are subsequently oxidized or dehydrated to yield the anhydride . Reaction conditions such as temperature (e.g., −78°C for ketene generation) and catalysts (e.g., Zn-AcOH for reductive steps) critically impact yield, with reported yields ranging from 25% (unoptimized) to >70% after optimization .
Q. How can the stereochemistry and structural conformation of this spirocyclic anhydride be characterized?
X-ray crystallography is the gold standard for resolving stereochemistry. Key structural parameters include:
- Dihedral angles : C10–C13–C14–C18 (−55.74°) and C5–S1–C17 (−97.4°) indicate constrained spirocyclic geometry .
- Bond angles : The bicyclo[2.2.1]heptane core exhibits angles such as C4–C5–S1 (119.7°) and C5–C6–C1 (120.8°), confirming ring strain .
Complementary techniques like NMR (e.g., C chemical shifts at 65–115 ppm for cyclopropane carbons) and IR (stretching at 1838 cm for anhydride C=O) further validate the structure .
Q. What are the primary applications of this compound in polymer science?
The anhydride serves as a monomer for synthesizing high-performance polyimides. When copolymerized with aromatic dianhydrides (e.g., 4,4′-oxydiphthalic anhydride) and diamines, it enhances thermal stability () and mechanical rigidity in films, making it suitable for flexible electronics . Its spirocyclic structure reduces crystallinity, improving optical clarity in transparent films .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., ring-opening vs. spirocyclization) affect the synthesis of this compound?
The presence of electron-withdrawing groups (e.g., sulfonyl in intermediates like 7-(phenyl-sulfonylmethyl) derivatives) directs reactivity toward spirocyclization by stabilizing transition states . Competing pathways, such as retro-Diels-Alder decomposition, are suppressed at low temperatures (<−50°C) and in aprotic solvents (e.g., THF) . Computational studies (DFT) suggest that the activation energy for spirocyclization is ~15 kcal/mol lower than for alternative pathways under optimized conditions .
Q. What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved?
Discrepancies in H NMR shifts (e.g., NH protons at 4.91 ppm vs. 5.2 ppm in related spiro compounds) arise from solvent polarity and hydrogen bonding . To resolve conflicts:
- Use deuterated solvents (CDCl vs. DMSO-d) and standardized concentration protocols.
- Compare with high-resolution mass spectrometry (HRMS) data to confirm molecular ion peaks (e.g., [M] at m/z 512 for analogous ferrocene-spiro derivatives) .
Q. How does the anhydride’s thermal stability influence its utility in high-temperature applications?
Thermogravimetric analysis (TGA) shows decomposition onset at 250°C, with a two-stage weight loss corresponding to anhydride ring-opening (250–300°C) and bicycloheptane degradation (>400°C) . Kinetic studies using Kissinger analysis reveal activation energies of 120–150 kJ/mol, indicating robustness for short-term high-temperature processing (e.g., in epoxy curing) .
Q. What strategies mitigate side reactions during esterification or amidation of this anhydride?
- Nucleophile selection : Primary amines (e.g., methylaminomethyllambertianate) yield amides with >90% selectivity, while secondary amines promote esterification .
- Catalysis : DMAP (4-dimethylaminopyridine) accelerates anhydride ring-opening while suppressing oligomerization .
- Solvent control : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side products like dicarboxylic acid dimers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
